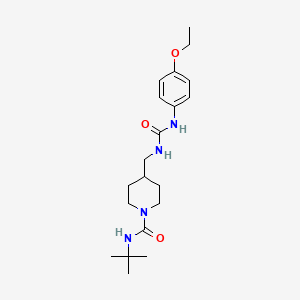
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the activation of B-cells and other immune cells. By inhibiting BTK, N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed at therapeutic doses. N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, which may be beneficial in the treatment of central nervous system malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and improves the safety profile. However, N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide may not be effective in patients with mutations in the BTK gene or other downstream signaling pathways. Additionally, N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide may have limited efficacy in patients with advanced or refractory disease, and further studies are needed to determine its optimal dosing and treatment duration.
Zukünftige Richtungen
For N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide include the development of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers that can predict response to treatment, and the evaluation of N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide in clinical trials for various types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide involves the reaction of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate with 3-(4-ethoxyphenyl)urea in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[(4-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-5-27-17-8-6-16(7-9-17)22-18(25)21-14-15-10-12-24(13-11-15)19(26)23-20(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,23,26)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANTHPENAFRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

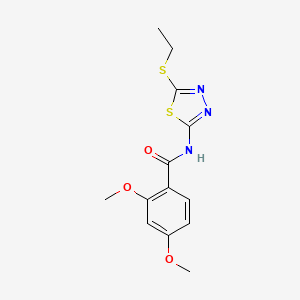
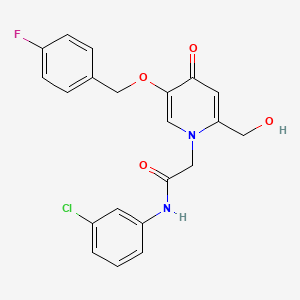
![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)
![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)

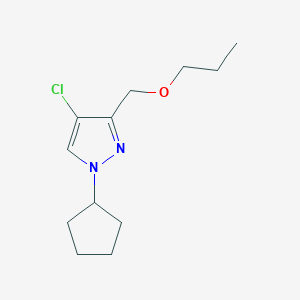
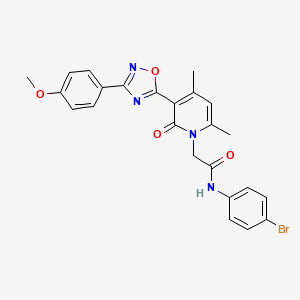


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)